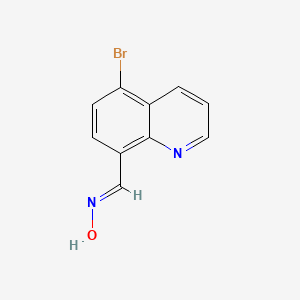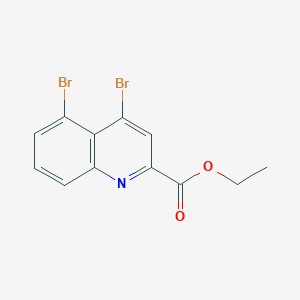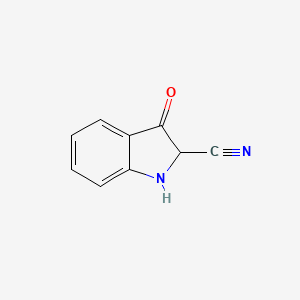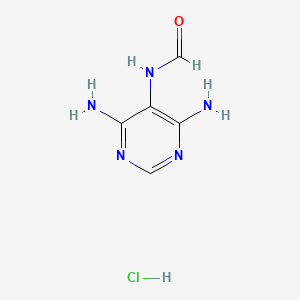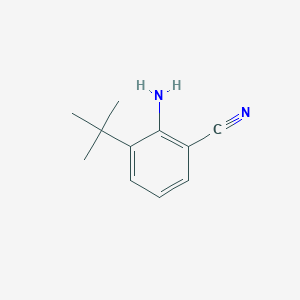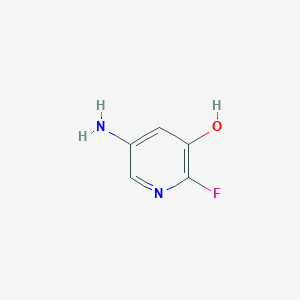
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a phenylpropene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Chiral Resolution: The chiral centers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenylpropene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound’s chiral nature makes it useful for studying stereochemistry and chiral recognition in biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties, such as high-strength polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as neurotransmitter signaling or metabolic processes, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents can be compared to highlight the unique features of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine.
Phenylpropene Derivatives: Compounds with similar phenylpropene moieties can be analyzed to understand the impact of the cyclopropane ring on their properties.
Uniqueness
This compound is unique due to its specific chiral centers and the combination of the cyclopropane ring with the phenylpropene group
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(1R,2S)-2-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-9(11-8-12(11)13)7-10-5-3-2-4-6-10/h2-7,11-12H,8,13H2,1H3/b9-7+/t11-,12+/m0/s1 |
Clé InChI |
RQFOXSGEDMXTCU-MJEUXHFXSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/[C@@H]2C[C@H]2N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


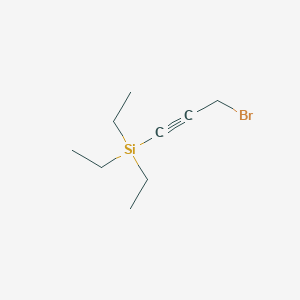
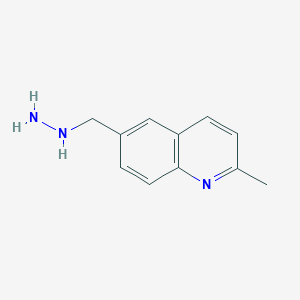
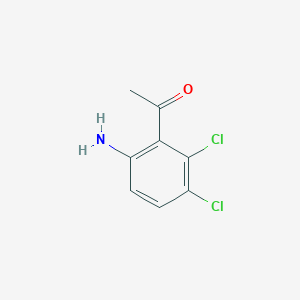
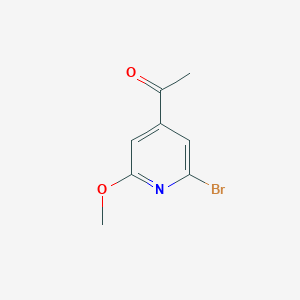
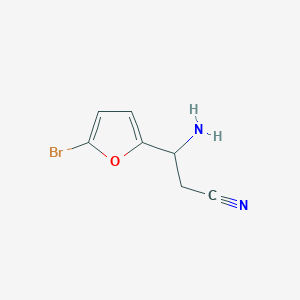
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
